molecular formula C9H15FN2O B1475783 (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 2097950-52-0

(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1475783
CAS RN: 2097950-52-0
M. Wt: 186.23 g/mol
InChI Key: MYHDUYDVZFPHGP-UHFFFAOYSA-N
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Description

“(4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone” is a chemical compound that contains two pyrrolidine rings . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized using various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Surfactant Chemistry

Pyrrolidone-based compounds, including those derived from (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, have been explored for their surface-active properties. The addition of pyrrolidone to various hydrophobes has shown to enhance the performance of surfactant structures by improving water solubility, compatibility, and solvency. These derivatives exhibit reduced toxicity and are capable of forming electrostatic and hydrophobic interactions, making them of interest to both industrial and academic researchers (Login, 1995).

Pharmacological Studies

Pyrrolidin-2-one pharmacophore, closely related to the core structure of (4-Fluoropyrrolidin-2-yl)(pyrrolidin-1-yl)methanone, is a key element in the design of central nervous system agents. These agents are capable of facilitating memory processes and attenuating cognitive function impairments associated with various conditions. The stereochemistry of these compounds, including derivatives like phenylpiracetam, has shown a direct relationship between the configuration of stereocenters and their biological properties, highlighting the importance of enantiomerically pure compounds in enhancing pharmacological profiles (Veinberg et al., 2015).

Drug Discovery

The pyrrolidine ring is a versatile scaffold for developing novel biologically active compounds. Its saturated structure allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and increasing three-dimensional coverage of molecules. This scaffold has been employed in the discovery of bioactive molecules with target selectivity, showcasing the multifunctional role of pyrrolidine derivatives in medicinal chemistry (Li Petri et al., 2021).

properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-7-5-8(11-6-7)9(13)12-3-1-2-4-12/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDUYDVZFPHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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